molecular formula C15H12F3N5O2 B6528848 2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide CAS No. 946211-95-6

2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide

Cat. No.: B6528848
CAS No.: 946211-95-6
M. Wt: 351.28 g/mol
InChI Key: KRDKJNFGTRUYGY-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide is an organic compound featuring a trifluoromethyl group, an acetamide moiety, and a substituted triazolopyridazine ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular functions.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds , it can be inferred that multiple biochemical pathways might be affected, leading to downstream effects such as inhibition of cell proliferation, reduction of inflammation, and prevention of oxidative stress.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems.

Result of Action

Similar compounds have been shown to exhibit cytotoxic potential against certain cell lines . This suggests that the compound might have similar effects, potentially leading to cell death in targeted cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide generally involves a multistep synthetic route:

  • Synthesis of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol: : The starting material can be obtained by cyclization of appropriate precursors under acidic conditions.

  • Etherification: : The hydroxyl group of the triazolopyridazine derivative can be etherified using 2-bromoethyltrifluoroacetamide under basic conditions to form the final compound.

Industrial Production Methods

On an industrial scale, the reaction conditions might be optimized for higher yields and cost-effectiveness:

  • Catalysts: : Utilization of specific catalysts to expedite the reaction.

  • Optimized Temperature and Pressure: : Adjusting temperature and pressure conditions to maximize yield and purity.

  • Purification: : Implementation of large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide can undergo oxidation reactions to form various oxidative derivatives.

  • Reduction: : This compound can be reduced using hydrogenation or chemical reducing agents to modify its functional groups.

  • Substitution: : The compound may participate in nucleophilic substitution reactions due to the presence of its trifluoromethyl and acetamide groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Use of reagents like potassium permanganate or chromium trioxide.

  • Reducing Agents: : Application of hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substituting Agents: : Alkyl halides or amines in basic or acidic environments.

Major Products

The major products depend on the specific reaction, but they often involve modified acetamide or triazolopyridazine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in catalytic processes.

  • Organic Synthesis: : Utilized in the synthesis of more complex organic molecules.

Biology

  • Biochemical Research: : Studied for its potential as a biochemical probe.

Medicine

  • Pharmacology: : Explored for its therapeutic potential due to its structural similarity to biologically active molecules.

Industry

  • Material Science: : Investigated for incorporation into polymer matrices to alter physical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide

  • N-(2-phenylethyl)-2,2,2-trifluoroacetamide

Uniqueness

2,2,2-trifluoro-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide distinguishes itself with its triazolopyridazine ring, enhancing its binding affinity and specificity in biochemical contexts.

And that's a deep dive into the world of this compound! Hope this tickled your curiosity!

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2/c16-15(17,18)14(24)19-8-9-25-12-7-6-11-20-21-13(23(11)22-12)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDKJNFGTRUYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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